Sgc-brdviii-NC: A Technical Guide to Its Function as a Negative Control
Sgc-brdviii-NC: A Technical Guide to Its Function as a Negative Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Sgc-brdviii-NC is a critical research tool designed as a negative control for the potent and selective chemical probe, SGC-SMARCA-BRDVIII.[1] The primary utility of Sgc-brdviii-NC lies in its structural similarity to SGC-SMARCA-BRDVIII, coupled with its deliberate biological inactivity. This allows researchers to distinguish the specific on-target effects of SGC-SMARCA-BRDVIII from any non-specific, off-target, or cell system-related artifacts. Understanding the function and application of Sgc-brdviii-NC is therefore essential for the rigorous validation of studies involving the inhibition of the SWI/SNF complex bromodomains.
Core Function: An Inactive Analogue. The defining function of Sgc-brdviii-NC is to serve as a biologically inert counterpart to SGC-SMARCA-BRDVIII. The active probe, SGC-SMARCA-BRDVIII, is a potent inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PB1(5)).[2][3][4] These proteins are key components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a crucial role in regulating gene expression by controlling DNA accessibility.[5][6]
The inactivity of Sgc-brdviii-NC is achieved through a specific chemical modification: the methylation of the phenolic hydroxyl group present in the active probe.[1] This seemingly minor alteration completely abolishes the compound's capacity to bind to the acetyl-lysine binding pocket of the target bromodomains.[5] Consequently, Sgc-brdviii-NC does not inhibit the function of SMARCA2/4 or PB1(5), making it an ideal tool for control experiments.[5]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of SGC-SMARCA-BRDVIII, for which Sgc-brdviii-NC serves as the negative control. Sgc-brdviii-NC itself is completely inactive against all tested targets.[5]
Table 1: In Vitro Binding Affinity of SGC-SMARCA-BRDVIII
| Target Bromodomain | Dissociation Constant (Kd) | Assay Method |
| SMARCA2 | 35 nM | Isothermal Titration Calorimetry (ITC)[5][7] |
| SMARCA4 | 36 nM | Isothermal Titration Calorimetry (ITC)[3][5] |
| PB1(5) | 13 nM | Isothermal Titration Calorimetry (ITC)[4][5] |
| PB1(2) | 3,655 nM (3.7 µM) | Isothermal Titration Calorimetry (ITC)[4][5][7] |
| PB1(3) | 1,963 nM (2.0 µM) | Isothermal Titration Calorimetry (ITC)[4][5][7] |
Table 2: Cellular Activity Profile
| Compound | Cellular Assay | Cell Line | Activity Metric | Result |
| SGC-SMARCA-BRDVIII | Adipogenesis Differentiation | 3T3-L1 Mouse Fibroblasts | EC50 | < 1.0 µM[3][5][6] |
| Sgc-brdviii-NC | Adipogenesis Differentiation | 3T3-L1 Mouse Fibroblasts | EC50 | No Cellular Activity[5][6] |
| SGC-SMARCA-BRDVIII | Cytotoxicity Screen | NCI-60 Human Tumor Cell Lines | - | Non-toxic at 10 µM[5][7] |
Signaling Pathway and Mechanism of Action
The active probe SGC-SMARCA-BRDVIII acts by competitively binding to the bromodomains of SMARCA2/4 and PB1(5). These bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for recruiting the SWI/SNF complex to specific chromatin regions, thereby remodeling the chromatin and regulating gene transcription. By blocking this interaction, SGC-SMARCA-BRDVIII prevents the proper localization and function of the SWI/SNF complex. Sgc-brdviii-NC, lacking the critical hydroxyl group, cannot bind to the bromodomain and therefore does not interfere with this pathway.
Caption: Mechanism of SWI/SNF inhibition by SGC-SMARCA-BRDVIII and inaction by Sgc-brdviii-NC.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Sgc-brdviii-NC and its active counterpart are outlined below.
1. Isothermal Titration Calorimetry (ITC)
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Objective: To determine the direct binding affinity (Kd) between the compound and the target bromodomain.
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Methodology:
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Recombinant bromodomain protein (e.g., SMARCA2) is purified and dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
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The protein is loaded into the sample cell of the microcalorimeter at a concentration of approximately 10-20 µM.
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The compound (SGC-SMARCA-BRDVIII or Sgc-brdviii-NC) is dissolved in the same buffer and loaded into the injection syringe at a concentration 10-15 times that of the protein.
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A series of small injections (e.g., 2-3 µL) of the compound solution are titrated into the protein solution at a constant temperature (e.g., 25°C).
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The heat released or absorbed during the binding reaction is measured after each injection.
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The resulting data are fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
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2. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
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Objective: To assess compound binding and selectivity by measuring changes in protein thermal stability.
-
Methodology:
-
A reaction mixture is prepared containing the target protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (at a fixed concentration, e.g., 10 µM) in a suitable buffer.
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The mixture is aliquoted into a 96-well PCR plate.
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A real-time PCR instrument is used to gradually increase the temperature of the plate (e.g., from 25°C to 95°C at a rate of 1°C/minute).
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The fluorescence intensity is measured at each temperature increment.
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The melting temperature (Tm) is determined by identifying the midpoint of the protein unfolding transition.
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A positive thermal shift (ΔTm) indicates that the compound binds to and stabilizes the protein. SGC-SMARCA-BRDVIII would show a ΔTm with its targets, while Sgc-brdviii-NC would not. This assay is run across a panel of proteins (e.g., 25 bromodomains and 85 kinases) to determine selectivity.[5][7]
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3. 3T3-L1 Adipogenesis Differentiation Assay
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Objective: To measure the compound's effect on a cellular process known to be modulated by SWI/SNF activity.
-
Methodology:
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3T3-L1 mouse pre-adipocyte cells are cultured to confluence in a standard growth medium.
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Two days post-confluence, adipogenesis is induced by switching to a differentiation medium containing a cocktail of inducers (e.g., insulin, dexamethasone, and IBMX).
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Test compounds (SGC-SMARCA-BRDVIII or Sgc-brdviii-NC) are added at various concentrations (e.g., 0.1 to 10 µM) at the time of induction. A DMSO-only well serves as the vehicle control.
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The cells are maintained in the differentiation medium for several days, with medium changes every 2-3 days.
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After 7-10 days, the extent of adipogenesis is quantified. This is typically done by staining the intracellular lipid droplets with Oil Red O.
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The stain is then extracted (e.g., with isopropanol) and the absorbance is measured spectrophotometrically to quantify the lipid content.
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The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in lipid accumulation compared to the DMSO control.
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Caption: Workflow for the characterization of Sgc-brdviii-NC and its active probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]
- 6. eubopen.org [eubopen.org]
- 7. Probe SGC-SMARCA-BRDVIII | Chemical Probes Portal [chemicalprobes.org]

